N-(2-methylphenyl)cyclohexanecarboxamide
Description
N-(2-Methylphenyl)cyclohexanecarboxamide is a cyclohexanecarboxamide derivative featuring a phenyl ring substituted with a methyl group at the ortho position. Its molecular formula is C₁₄H₁₉NO, with a molecular weight of 217.31 g/mol. The compound’s structure combines a rigid cyclohexane ring and an aromatic phenyl group, enabling diverse intermolecular interactions (e.g., C–O···π, hydrogen bonding) that influence its crystallinity and solubility .
This compound is synthesized via coupling reactions between cyclohexanecarboxylic acid derivatives and substituted anilines. For instance, protocols involving acid chlorides and aromatic amines in dichloromethane with pyridine as a catalyst are commonly employed . Applications span medicinal chemistry, including antituberculosis and serotonin receptor modulation, due to its structural adaptability .
Properties
IUPAC Name |
N-(2-methylphenyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11-7-5-6-10-13(11)15-14(16)12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYASBYAYGIERS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylphenyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with 2-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: N-(2-methylphenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: HNO3, Br2, in the presence of catalysts like sulfuric acid (H2SO4) or iron (Fe).
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(2-methylphenyl)cyclohexanecarboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
Key Observations :
- Ortho-methyl substitution (as in the target compound) promotes C–O···π interactions (distance: ~3.612 Å), stabilizing crystal packing .
- Para-methyl analogs exhibit weaker intermolecular forces due to reduced steric effects .
- Electron-withdrawing groups (e.g., Cl, acetyl) enhance polarity but may increase toxicity .
Bioactivity and Pharmacological Profiles
Serotonin Receptor Affinity
- WAY 100635 (N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide):
Antituberculosis Activity
- N-(3-Hydroxy-5-isopentylphenyl)cyclohexanecarboxamide :
Antimicrobial and Antifungal Derivatives
- N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide :
- Thiourea moiety improves antifungal activity against Candida albicans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
